oxophosphanium CAS No. 88648-10-6](/img/structure/B14377336.png)
[(3-Bromophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a bromophenyl group, a methoxy group, and an oxophosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methoxyoxophosphanium typically involves the reaction of 3-bromophenol with a suitable methoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with an oxophosphanium precursor to yield the final compound.
Industrial Production Methods
Industrial production of (3-Bromophenyl)methoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)methoxyoxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxy and oxophosphanium groups contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects.
Comparación Con Compuestos Similares
(3-Bromophenyl)methoxyoxophosphanium can be compared with similar compounds such as:
(4-Bromophenyl)methoxyoxophosphanium: Similar structure but with the bromine atom in the para position.
(2-Bromophenyl)methoxyoxophosphanium: Bromine atom in the ortho position, affecting its reactivity and properties.
(3-Chlorophenyl)methoxyoxophosphanium: Chlorine atom instead of bromine, leading to different chemical behavior.
Propiedades
Número CAS |
88648-10-6 |
|---|---|
Fórmula molecular |
C9H11BrO3P+ |
Peso molecular |
278.06 g/mol |
Nombre IUPAC |
(3-bromophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11BrO3P/c1-7(11)14(12)13-6-8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3/q+1 |
Clave InChI |
CBFMFWNUERVMRH-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[P+](=O)OCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
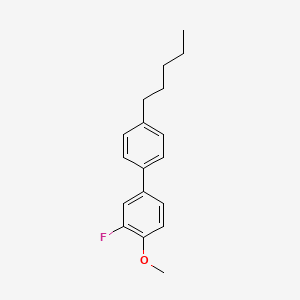
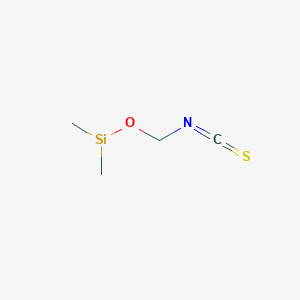
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
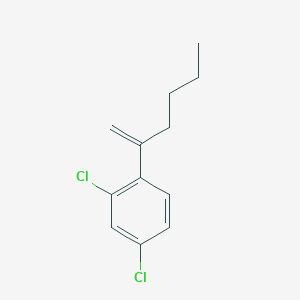
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

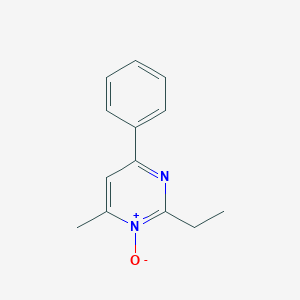
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
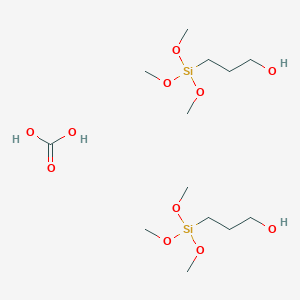
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
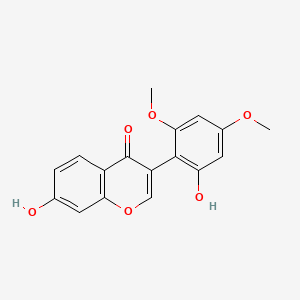
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
